molecular formula C16H18N4O8 B12348099 2\',3\',5\'-Tri-O-acetylinosine

2\',3\',5\'-Tri-O-acetylinosine

Cat. No.: B12348099
M. Wt: 394.34 g/mol
InChI Key: BACCMTOCOOUBGH-UHFFFAOYSA-N
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Description

2’,3’,5’-Tri-O-acetylinosine is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose sugar. The molecular formula of 2’,3’,5’-Tri-O-acetylinosine is C16H18N4O8, and it has a molecular weight of 394.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-acetylinosine typically involves the acetylation of inosine. The process begins with the protection of the hydroxyl groups on the ribose sugar, followed by selective acetylation. Common reagents used in this process include acetic anhydride and pyridine. The reaction is usually carried out under mild conditions to prevent degradation of the nucleoside .

Industrial Production Methods: Industrial production of 2’,3’,5’-Tri-O-acetylinosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’,3’,5’-Tri-O-acetylinosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,3’,5’-Tri-O-acetylinosine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.

    Biology: Studied for its role in cellular processes and potential therapeutic applications.

    Medicine: Investigated for its potential to inhibit cancer cell growth and protect against radiation damage.

    Industry: Used in the synthesis of tetrapeptides and other complex molecules .

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-acetylinosine involves its interaction with various molecular targets. The compound can bind to pyridinium ions and participate in bond cleavage reactions. Its acetyl groups can be hydrolyzed to release inosine, which then exerts its biological effects. The pathways involved include nucleoside metabolism and signal transduction .

Comparison with Similar Compounds

Uniqueness: 2’,3’,5’-Tri-O-acetylinosine is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cancer cell growth and protect against radiation damage sets it apart from other nucleoside analogs .

Properties

Molecular Formula

C16H18N4O8

Molecular Weight

394.34 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10-13,16H,4H2,1-3H3

InChI Key

BACCMTOCOOUBGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3C2=NC=NC3=O)OC(=O)C)OC(=O)C

Origin of Product

United States

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